N,N-Dimethylz-DL-alaninamide

Descripción

N,N-Dimethyl-DL-alaninamide is a synthetic alanine derivative characterized by two methyl groups attached to the amino nitrogen and an amide functional group replacing the carboxylic acid of alanine. Key features include:

- Molecular formula: C₅H₁₂N₂O (calculated).

- Functional groups: N,N-dimethylated amine, amide.

- Stereochemistry: Racemic (DL) mixture, indicating equal parts D- and L-enantiomers.

This compound is hypothesized to exhibit altered solubility, stability, and reactivity compared to its carboxylic acid counterparts due to the amide group and methyl substitutions.

Propiedades

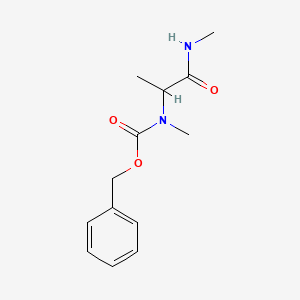

Fórmula molecular |

C13H18N2O3 |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

benzyl N-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C13H18N2O3/c1-10(12(16)14-2)15(3)13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,16) |

Clave InChI |

DXUPTQLZRHSQFE-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC)N(C)C(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N-Dimetil-DL-alaninamida generalmente implica la reacción de la alaninamida con dimetilamina en condiciones controladas. Un método común es usar un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de Producción Industrial

En un entorno industrial, la producción de N,N-Dimetil-DL-alaninamida se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción y mayores rendimientos. El proceso implica la mezcla continua de reactivos y la eliminación de subproductos, asegurando una síntesis más eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

N,N-Dimetil-DL-alaninamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de aminas.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde el grupo dimetilamino es reemplazado por otros nucleófilos

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.

Reducción: Hidruro de aluminio y litio; las reacciones generalmente se realizan en éter anhidro o tetrahidrofurano (THF) bajo atmósfera inerte.

Sustitución: Varios nucleófilos como haluros o aminas; las reacciones se llevan a cabo en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO)

Principales Productos Formados

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Formación de amidas sustituidas u otros derivados

Aplicaciones Científicas De Investigación

Pharmacological Research

N,N-Dimethylz-DL-alaninamide has been studied for its potential role as a neurotransmitter or neuromodulator. Its structural similarity to other amino acids involved in neurotransmission suggests that it may influence synaptic transmission and neuronal excitability. Research indicates its interaction with neurotransmitter receptors, which could have implications for treating neurological disorders.

Case Study : A study demonstrated that N,N-Dimethylz-DL-alaninamide could modulate the activity of glutamate transporters, enhancing glutamate uptake in neuronal cultures. This modulation is crucial for maintaining synaptic homeostasis and could provide therapeutic avenues for conditions like epilepsy .

Metabolic Regulation

The compound may also play a role in metabolic pathways associated with energy production and protein synthesis. Its ability to influence enzyme activity related to amino acid metabolism emphasizes its potential as a metabolic regulator.

Data Table: Comparison of Metabolic Effects

| Compound Name | Effect on Metabolism | Reference |

|---|---|---|

| N,N-Dimethylz-DL-alaninamide | Enhances glutamate uptake | |

| L-Alanine | Precursor for glucose production | |

| N,N-Dimethyl-L-Alanine | Building block in peptide synthesis |

Organic Synthesis

The versatility of N,N-Dimethylz-DL-alaninamide in organic synthesis is notable. It serves as a building block for the modification of amino acids and can be utilized in various reactions to create complex molecules.

Synthesis Methods : Several methods exist for synthesizing N,N-Dimethylz-DL-alaninamide, including:

- Reaction of alanine derivatives with dimethylamine.

- Coupling reactions using coupling agents like DCC (dicyclohexylcarbodiimide) to form amide bonds.

N,N-Dimethylz-DL-alaninamide exhibits significant biological activities relevant to pharmacology and biochemistry. Its potential effects on neurotransmitter systems and metabolic pathways highlight its importance in research.

Case Study : In vitro studies have shown that this compound can enhance the activity of certain enzymes involved in amino acid metabolism, suggesting its utility in metabolic disorders.

Mecanismo De Acción

El mecanismo de acción de N,N-Dimetil-DL-alaninamida implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .

Comparación Con Compuestos Similares

N,N-Dimethyl-L-alanine (CAS 2812-31-9)

N-Methyl-DL-alanine (CAS 3913-67-5)

N-Acetyl-DL-alanine

N-Acetylalanine N-methylamide (MDL MFCD00038238)

- Molecular formula : C₆H₁₂N₂O₂.

- Key differences: Combines acetylated amine and methylamide (-CONHCH₃) groups. Increased hydrophobicity compared to N,N-Dimethyl-DL-alaninamide. Applications: Potential use in peptide mimetics or stability studies ().

Data Table: Comparative Analysis of Alanine Derivatives

Research Findings and Implications

Solubility and Reactivity

- Amide vs. Carboxylic Acid : The amide group in N,N-Dimethyl-DL-alaninamide reduces acidity (pKa ~0.5 for amide protons) and enhances hydrogen-bonding capacity compared to carboxylic acids. This may improve solubility in polar aprotic solvents like DMF ().

Actividad Biológica

N,N-Dimethylz-DL-alaninamide is a compound of significant interest due to its biological activities and potential therapeutic applications. This article reviews the compound's biological activity, including its metabolic pathways, physiological roles, and implications in various biological systems.

Chemical Structure and Properties

N,N-Dimethylz-DL-alaninamide is a derivative of alanine, characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical formula is . The structural configuration allows it to participate in various biochemical reactions, influencing its biological activity.

Metabolism and Physiological Role

The metabolism of N,N-Dimethylz-DL-alaninamide involves its conversion into other biologically active compounds. Research indicates that it can be metabolized into N,N-dimethylglycine (DMG) , which has been shown to play a role in osmotic regulation and cellular stress responses. DMG acts as an osmoprotectant in various organisms, helping them cope with high salinity and thermal stress conditions .

Enzymatic Pathways

The enzymatic pathways involving N,N-Dimethylz-DL-alaninamide include:

- Conversion to DMG : This process is facilitated by specific enzymes such as dimethylglycine dehydrogenase (DMGDH), which has been characterized in studies involving Chromohalobacter salexigens. The enzyme exhibits dual coenzyme specificity, preferring NAD+ over NADP+ and operates optimally at pH 7.0 and 60°C .

- Catabolism : The catabolism of DMG results in the release of ammonium ions, which can be utilized by the organism for nitrogen metabolism. This pathway is crucial for organisms under osmotic stress, as it helps maintain nitrogen balance within cells .

Osmoprotective Effects

N,N-Dimethylz-DL-alaninamide has demonstrated osmoprotective effects in various studies:

- In Yersinia enterocolitica, the presence of DMG alleviated the adverse effects of salinity on growth, showing about 90% efficacy compared to glycine betaine .

- In Bacillus subtilis, exogenous DMG uptake improved osmotic and thermal tolerance under stressful environmental conditions .

Clinical Applications

Research has explored the potential therapeutic applications of N,N-Dimethylz-DL-alaninamide in treating metabolic disorders and enhancing cellular resilience. For instance:

- Contracture Treatment : A patent outlines methods for treating contractures using formulations that may involve compounds like N,N-Dimethylz-DL-alaninamide, highlighting its potential role in muscle relaxation and recovery from ischemic conditions .

- Neoplasia Disorders : Studies suggest that combinations involving matrix metalloproteinase inhibitors with compounds like N,N-Dimethylz-DL-alaninamide could enhance treatment efficacy for various neoplasia disorders while minimizing adverse effects associated with higher dosages .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.